1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone
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Overview
Description
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a difluoroethanone group at position 4
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a difluoroacetylating agent. One common method is the reaction of 1,5-dimethyl-1H-pyrazole with difluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the difluoroethanone group to other functional groups such as alcohols.
Scientific Research Applications
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including luminescent materials and coordination polymers.
Biological Studies: It serves as a ligand in the study of metal complexes and their biological activities.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluoroethanone group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone can be compared with other pyrazole derivatives such as:
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: This compound has a hydroxyl group instead of the difluoroethanone group, making it less reactive in certain chemical reactions.
1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea: This compound contains a thiourea group, which imparts different chemical and biological properties compared to the difluoroethanone group.
The uniqueness of this compound lies in its difluoroethanone group, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-4-5(3-10-11(4)2)6(12)7(8)9/h3,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRENGSWLEWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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